4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

EGFR-TK Inhibition Non-Small Cell Lung Cancer Structure-Activity Relationship

This compound is a structurally distinct sulfonamide with a 4-acetylbenzenesulfonamide moiety, directly contrasting with the 2,5-difluorobenzenesulfonamide lead 10k. It serves as an essential negative control in EGFR-TK inhibitor SAR studies, enabling elucidation of sulfonamide substitution effects. Procure as a high-purity (≥95%) tool for MALT-1 protease inhibitor optimization or multi-kinase selectivity profiling. Minor structural variations in this class drastically alter potency; one-to-one substitution is unreliable. Choose this exact compound to maintain experimental integrity and avoid unpredictable results in your screening panel.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
CAS No. 896679-47-3
Cat. No. B2625371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS896679-47-3
Molecular FormulaC21H17N3O3S2
Molecular Weight423.51
Structural Identifiers
SMILESCC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C21H17N3O3S2/c1-13-17(20-23-19-7-4-12-22-21(19)28-20)5-3-6-18(13)24-29(26,27)16-10-8-15(9-11-16)14(2)25/h3-12,24H,1-2H3
InChIKeyGGNTXODNGPUYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide – Procurement-Ready Identity and Availability Snapshot


The compound with CAS 896679-47-3 is a heterocyclic sulfonamide featuring a thiazolo[5,4-b]pyridine core . It is commercially available for research and development purposes with a reported purity of 95% or higher . This molecule is part of a broader class of thiazolopyridines investigated for their biological activity, including as potential kinase inhibitors for cancer therapy [1][2].

Why a Generic Thiazolo[5,4-b]pyridine Cannot Replace 4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


The target compound's unique molecular structure—specifically the combination of a 4-acetylbenzenesulfonamide group at the N-phenyl position and a 2-methyl substitution on the central phenyl ring—differentiates it from other thiazolo[5,4-b]pyridine analogs. Even minor structural changes within this chemical class lead to drastic differences in biological activity. For example, in a closely related series of EGFR-TK inhibitors, the lead compound 10k displayed sub-micromolar IC50 values (0.010-0.82 µM), while other synthesized analogs with slight variations in their sulfonamide or heterocyclic substituents showed significantly different, and often greatly reduced, potency [1]. This demonstrates that the biological performance of thiazolo[5,4-b]pyridine sulfonamides is exquisitely sensitive to structure, making one-to-one substitution unreliable without specific comparative data. Substituting this compound with a generic analog would therefore invalidate any quantitative structure-activity relationship (SAR) assumptions and risks unpredictable experimental outcomes.

Evidence Guide for 4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Comparative Data and Differentiation


Structural Differentiation from the Reported EGFR-TK Lead Compound (10k)

The target compound is a structural analog of the reported lead compound N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) [1]. The key difference is the replacement of the 2,5-difluorobenzenesulfonamide group and the 6-(2-aminopyrimidin-5-yl) substitution on the thiazolo[5,4-b]pyridine core with a 4-acetylbenzenesulfonamide and a hydrogen atom, respectively. While compound 10k exhibits potent anticancer activity with IC50 values of 0.010 µM (HCC827), 0.08 µM (NCI-H1975), and 0.82 µM (A-549) [1], no quantitative IC50 data is available for the target compound in these assays.

EGFR-TK Inhibition Non-Small Cell Lung Cancer Structure-Activity Relationship

MALT-1 Protease Inhibition: Class-Level Pharmacological Profile of Thiazolo[5,4-b]pyridine Sulfonamides

A patent from AbbVie Inc. broadly claims thiazolo[5,4-b]pyridine derivatives, including sulfonamides, as inhibitors of the MALT-1 protease for treating ABC-DLBCL [1]. The patent describes these molecules as having 'good cellular potency and refined selectivity' . The target compound, with its specific 4-acetylbenzenesulfonamide substitution, falls within the scope of the generic Markush structure claimed in this patent. However, the patent does not provide specific quantitative data (e.g., IC50 values) for this exact compound.

MALT-1 Protease Inhibition ABC-DLBCL NF-κB Pathway

Commercially Available Purity and Specification Baseline

The target compound is supplied with a documented purity level of 95%+ . This is a critical purchasing specification. In contrast, many closely related thiazolo[5,4-b]pyridine analogs available from the same vendor, such as 4-fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 863594-88-1), do not list a quantified purity on their product page . This makes the target compound's specification a more reliable choice for experiments requiring a defined minimum purity.

Chemical Purity Procurement Specification Research Grade

Targeted Applications for 4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Evidence


Structure-Activity Relationship (SAR) Probe in EGFR-Targeted Oncology Programs

This compound serves as a structurally distinct negative control or comparator in SAR studies focused on thiazolo[5,4-b]pyridine-based EGFR-TK inhibitors. Its 4-acetylbenzenesulfonamide moiety directly contrasts with the 2,5-difluorobenzenesulfonamide group of the highly potent lead compound 10k, which has demonstrated IC50 values as low as 0.010 µM in HCC827 cells [1]. Including this compound in a screening panel can help elucidate the contribution of specific sulfonamide substitutions to EGFR inhibitory activity and selectivity.

MALT-1 Protease Inhibitor Lead Optimization

Procure this compound for use as a starting point in the optimization of MALT-1 protease inhibitors for the potential treatment of ABC-DLBCL. Its structure is consistent with a generic formula claimed in a patent for potent and selective MALT-1 inhibitors, which were noted for their 'good cellular potency' [1][2]. It can be used in tandem biochemical and cellular assays to establish baseline activity and guide medicinal chemistry efforts to improve potency and drug-like properties.

Chemical Biology Toolkit for Comparative Selectivity Profiling

Utilize this compound as a tool molecule in a curated set of thiazolo[5,4-b]pyridine sulfonamides for selectivity profiling against a panel of kinases (e.g., EGFR, PI3K) or proteases (e.g., MALT-1). Its purchasing advantage is its clearly defined purity of 95%+ , which is crucial for generating reliable, cross-comparable profiling data when testing multiple analogs simultaneously.

Quote Request

Request a Quote for 4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.